2-Chloro-1,1-difluoro-1-methoxyethane
Overview
Description
2-Chloro-1,1-difluoro-1-methoxyethane is an organic compound with the molecular formula C3H5ClF2O It is a halogenated ether, characterized by the presence of chlorine and fluorine atoms attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-difluoro-1-methoxyethane typically involves the reaction of 2-chloro-1,1-difluoroethanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-difluoro-1-methoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions, amines, or thiols. The reactions are often carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted ethers, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-Chloro-1,1-difluoro-1-methoxyethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use as an anesthetic agent, due to its structural similarity to other halogenated ethers.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-1,1-difluoro-1-methoxyethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity. For example, its potential anesthetic effects are thought to involve interactions with the central nervous system, similar to other halogenated ethers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-1,1,2-trifluoro-1-methoxyethane
- 2-Chloroethyl methyl ether
Uniqueness
2-Chloro-1,1-difluoro-1-methoxyethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-chloro-1,1-difluoro-1-methoxyethane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClF2O/c1-7-3(5,6)2-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKCWZOXYGNDRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClF2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195488 | |
Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.52 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-65-9 | |
Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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